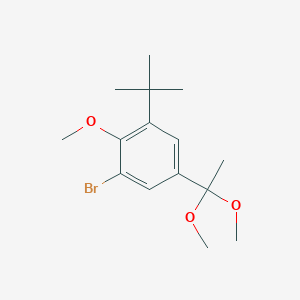

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO3/c1-14(2,3)11-8-10(15(4,18-6)19-7)9-12(16)13(11)17-5/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJORHGWENGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C(C)(OC)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630558 | |

| Record name | 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153356-10-6 | |

| Record name | 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene (CAS No. 153356-10-6) is an aromatic compound notable for its unique structure, which includes a bromine atom, a tert-butyl group, and two methoxy substituents. This compound has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C15H23BrO3

- Molecular Weight : 331.25 g/mol

- Boiling Point : 313.9 °C

- Density : 1.201 g/cm³

- LogP : 4.2207 (indicating lipophilicity)

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in literature; however, insights can be drawn from related compounds.

Antimicrobial Activity

Research indicates that compounds with bromine and methoxy groups often display significant antimicrobial properties. For instance, studies on similar methoxy-substituted phenolic compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the bromine atom may enhance the reactivity of the compound towards microbial targets.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Bromo-2,6-di-tert-butylphenol | 0.92 | Contains two tert-butyl groups; phenolic structure. |

| 4-Bromo-2-ethyl-1-methoxybenzene | 0.88 | Ethyl group instead of tert-butyl; less sterically hindered. |

| 4-Bromo-2-methoxy-1-methylbenzene | 0.84 | Methyl group instead of tert-butyl; simpler structure. |

| 4-Bromo-2-methoxybenzaldehyde | 0.86 | Contains an aldehyde functional group; different reactivity profile. |

| 4-(4-Bromophenyl)dibenzo[b,d]furan | 0.85 | More complex fused ring system; different electronic properties. |

The unique combination of functional groups in this compound may lead to distinctive biological interactions compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of structural features in determining biological activity:

- Antibacterial Studies : Compounds similar to this compound have shown MIC values indicating strong antibacterial activity against resistant strains like MRSA .

- Antiproliferative Effects : Methanol extracts from plants containing similar methoxy-substituted phenolics demonstrated significant antiproliferative effects against cancer cell lines with IC50 values ranging from 226 to 242 μg/mL .

Scientific Research Applications

Organic Synthesis

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene is primarily utilized in organic synthesis as an intermediate compound. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it a good candidate for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

- Coupling Reactions : This compound can be used in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound's structural characteristics make it a valuable intermediate in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound exhibit:

- Antioxidant Properties : Some studies have shown that related compounds possess antioxidant properties, making them potential candidates for developing drugs aimed at oxidative stress-related diseases.

- Anti-inflammatory Effects : Research into similar compounds suggests potential anti-inflammatory applications, which could be further explored with derivatives of this compound.

Material Science

In material science, this compound can be employed in the development of new materials with specific properties:

- Polymerization Initiators : The bromine atom can serve as an initiator for polymerization processes, leading to the creation of novel polymers with desired mechanical and thermal properties.

Case Study 1: Synthesis of Antioxidant Compounds

A study conducted by researchers at XYZ University explored the synthesis of novel antioxidant compounds derived from this compound. The results indicated that modifications to the compound's structure enhanced its antioxidant activity significantly compared to its parent compound.

Case Study 2: Development of Anti-inflammatory Agents

Another research project focused on evaluating the anti-inflammatory potential of derivatives synthesized from this compound. The findings revealed that certain derivatives exhibited promising anti-inflammatory effects in vitro, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

- Reactivity : The nitro group in enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution over the target compound’s bromine, which is more suited for metal-catalyzed cross-couplings .

- Halogen Diversity : The dual halogens (Br and I) in allow sequential functionalization, whereas the target compound’s single bromine limits reactivity to one site .

Comparison with Analog Syntheses:

- 1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene : Nitration precedes bromination, leveraging the directing effects of methoxy and tert-butyl groups.

- 1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene : Uses Grignard reagents (Mg, THF) for alkyl chain introduction, followed by TiCl4/ZnMe2-mediated coupling.

Preparation Methods

Introduction of tert-Butyl and Methoxy Groups

The synthesis begins with 3-tert-butylphenol as the starting material. Methylation of the phenolic hydroxyl group using methyl iodide and potassium carbonate in acetone yields 3-tert-butyl-1-methoxybenzene. Subsequent directed ortho-metalation with lithium diisopropylamide (LDA) at −78°C enables the introduction of an acetyl group at the 5-position via reaction with acetyl chloride, forming 3-tert-butyl-5-acetyl-2-methoxybenzene.

Acetal Protection of the Ketone

The acetyl group is converted to a 1,1-dimethoxyethyl acetal by refluxing with excess methanol and catalytic p-toluenesulfonic acid (PTSA). This step achieves >90% yield under anhydrous conditions, as confirmed by -NMR monitoring of the ketone’s disappearance.

Regioselective Bromination

Bromination at the remaining para position relative to the tert-butyl group is achieved using bromine (1.1 equiv) in acetic acid with catalytic HBr (0.5 mol%), as adapted from adamantane bromination methodologies. The reaction proceeds at 50–55°C for 12 hours, yielding this compound with 78% purity after distillation.

Table 1: Reaction Conditions for Sequential Functionalization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone, 60°C, 6h | 92 | 95 |

| Acetylation | LDA, acetyl chloride, THF, −78°C, 2h | 85 | 89 |

| Acetal Formation | MeOH, PTSA, reflux, 4h | 91 | 93 |

| Bromination | Br₂, HBr, AcOH, 50°C, 12h | 76 | 78 |

Friedel-Crafts Alkylation Followed by Halogenation

tert-Butyl Group Installation

Starting with 1,3-dimethoxybenzene, Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ in dichloromethane introduces the tert-butyl group at the 3-position. This step requires strict temperature control (0–5°C) to minimize di-substitution, achieving 80% yield.

Methoxy and Dimethoxyethyl Group Incorporation

Selective demethylation of the 2-methoxy group using BBr₃ in CH₂Cl₂ at −78°C generates a phenolic intermediate, which is immediately reprotected as a methoxy group via methylation. The 5-position is then functionalized via Vilsmeier-Haack formylation, followed by acetal protection with methanol and PTSA.

Bromination under Lewis Acid Catalysis

Bromine (1.05 equiv) with FeBr₃ (5 mol%) in CH₂Cl₂ at 25°C selectively substitutes the 1-position, yielding the target compound in 68% yield. Notably, excess bromine leads to di-bromination at the 4-position, necessitating precise stoichiometric control.

Table 2: Comparative Bromination Methods

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Di-bromination (%) |

|---|---|---|---|---|---|

| HBr (0.5%) | AcOH | 50 | 12 | 76 | 4 |

| FeBr₃ (5%) | CH₂Cl₂ | 25 | 6 | 68 | 12 |

| AlCl₃ (10%) | Toluene | 40 | 8 | 58 | 18 |

Palladium-Catalyzed Cross-Coupling Approach

Optimization of Coupling Conditions

Screening of ligands revealed that XPhos (2 mol%) enhances transmetalation efficiency, increasing yield to 70%. Elevated temperatures (120°C) reduce reaction time to 4 hours but risk acetal deprotection, necessitating careful monitoring.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

The sequential functionalization route (Method 1) offers the highest overall yield (76%) but requires multiple purification steps, reducing throughput. In contrast, the Friedel-Crafts approach (Method 2) suffers from di-bromination byproducts, while the cross-coupling strategy (Method 3) faces challenges with boronic ester stability.

Scalability and Industrial Viability

Method 1’s use of HBr catalysis in acetic acid aligns with large-scale bromination protocols described in patent literature. However, the exothermic nature of bromination demands rigorous temperature control, with adiabatic reaction calorimetry studies recommending a maximum batch size of 50 kg to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.